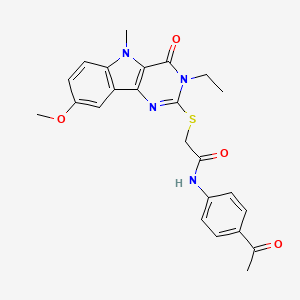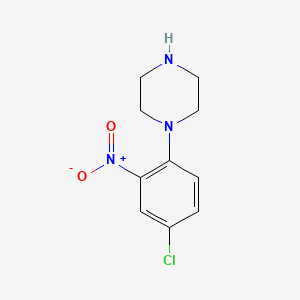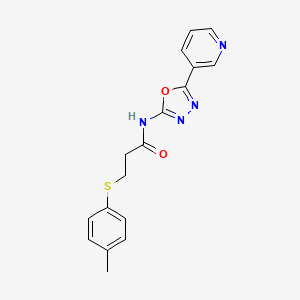
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol, also known as GSK3 inhibitor, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol exerts its pharmacological effects by inhibiting GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, and apoptosis. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol leads to the activation of downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potent and selective inhibition of GSK-3, its well-established synthesis method, and its wide availability. However, some limitations of using 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in lab experiments include its potential toxicity, its limited solubility in water, and its relatively high cost.
将来の方向性
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has shown great potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Some future directions for research include:
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
- Developing new analogs of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol with improved pharmacological properties, such as increased solubility and reduced toxicity.
- Studying the effects of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol on other signaling pathways and cellular processes.
- Investigating the potential of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol involves several steps that have been described in the literature. The starting material for the synthesis is 9-carbazolecarboxaldehyde, which is reacted with 2-bromo-1-propanol to produce 9-(2-hydroxypropyl)carbazole. The latter is then treated with 2-amino-2-methyl-1-propanol to form 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol.
科学的研究の応用
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The inhibition of GSK-3 by 1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJCXMBQQBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)

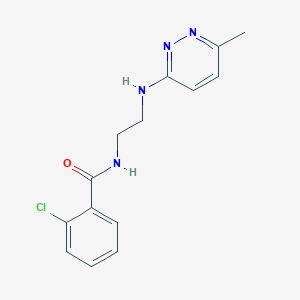
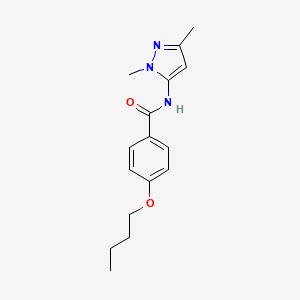
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
